molecular formula C15H23ClN2O3S2 B6674238 N-(6-azaspiro[2.5]octan-2-yl)-2-methylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-2-methylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride

Cat. No.: B6674238
M. Wt: 378.9 g/mol
InChI Key: JLIIEFGIUQCUIK-UHFFFAOYSA-N
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Description

N-(6-azaspiro[2.5]octan-2-yl)-2-methylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a sulfur-containing sulfonyl group and a thiophene ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-2-methylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2.ClH/c1-22(19,20)11-14(18)17(9-12-2-7-21-10-12)13-8-15(13)3-5-16-6-4-15;/h2,7,10,13,16H,3-6,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIIEFGIUQCUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)N(CC1=CSC=C1)C2CC23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-2-methylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Common reagents used in this step include strong bases and cyclization agents.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, often using reagents like sulfonyl chlorides under basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is attached via a substitution reaction, typically using thiophene derivatives and appropriate catalysts.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(6-azaspiro[2.5]octan-2-yl)-2-methylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-(6-azaspiro[2.5]octan-2-yl)-2-methylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-2-methylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-azaspiro[2.5]octan-2-yl)-2-methylsulfonylacetamide
  • N-(thiophen-3-ylmethyl)acetamide
  • 2-methylsulfonyl-N-(thiophen-3-ylmethyl)acetamide

Uniqueness

N-(6-azaspiro[2.5]octan-2-yl)-2-methylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride is unique due to its spirocyclic structure combined with a sulfonyl group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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